Imidazole-d3

Mass Spectrometry LC-MS/MS Internal Standard

Imidazole-d3 (CAS 6745-43-3) is the analytically superior choice for quantitative LC-MS workflows. Its +3 Da mass shift precisely resolves the target analyte from the internal standard channel, avoiding the spectral overlap risks of Imidazole-d4 (+4 Da) and the quantification failures of unlabeled imidazole. Validated for IDMS in complex matrices, this crystalline solid also enables kinetic isotope effect (KIE) studies and ²H NMR dynamics. Select Imidazole-d3 for unambiguous, matrix-corrected quantification.

Molecular Formula C3H4N2
Molecular Weight 71.097
CAS No. 6745-43-3
Cat. No. B587347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-d3
CAS6745-43-3
Synonyms1H-Imidazole-1,2,4,5-d3; 
Molecular FormulaC3H4N2
Molecular Weight71.097
Structural Identifiers
SMILESC1=CN=CN1
InChIInChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D
InChIKeyRAXXELZNTBOGNW-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole-d3 (CAS 6745-43-3): A Deuterated Imidazole for Stable Isotope-Labeled Research and Quantitative Mass Spectrometry


Imidazole-d3 (CAS 6745-43-3), formally 2,4,5-trideuterio-1H-imidazole, is a stable isotope-labeled analog of the five-membered heterocycle imidazole, in which three hydrogen atoms on the carbon backbone are replaced by deuterium [1]. It has a molecular weight of 71.10 g/mol and is supplied as a crystalline solid . Imidazole-d3 is a core research tool for mechanistic, metabolic, and quantitative analytical studies, particularly in the development and validation of liquid chromatography-mass spectrometry (LC-MS) methods. Its utility is grounded in its near-identical chemical behavior to unlabeled imidazole, combined with a distinct +3 Da mass shift that enables precise quantification as an internal standard.

Why Imidazole-d3 Cannot Be Replaced by Other Deuterated or Unlabeled Imidazoles in Quantitative LC-MS/MS


Direct substitution of Imidazole-d3 with other isotopologues (e.g., Imidazole-d4) or unlabeled imidazole is not analytically valid for quantitative workflows. Imidazole-d4 introduces a +4 Da mass shift, which can cause spectral overlap or co-elution issues in complex matrices [1]. Unlabeled imidazole offers no mass differentiation from the endogenous or target analyte, making it impossible to correct for ion suppression or extraction efficiency [2]. The specific +3 Da mass shift of Imidazole-d3 is a critical parameter that must be matched to the analyte's molecular weight and the instrument's mass resolution for accurate isotope dilution mass spectrometry (IDMS) [2].

Quantitative Differentiation of Imidazole-d3 vs. Analogs: Validated Evidence for Scientific and Procurement Decisions


Mass Spectrometry: +3 Da Mass Shift for Unambiguous Analyte Discrimination

Imidazole-d3 provides a definitive +3 Da mass shift relative to unlabeled imidazole, a critical requirement for its function as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS [1]. This shift is sufficient to separate the analyte and internal standard peaks in a mass spectrum while preserving near-identical chromatographic retention time. In contrast, Imidazole-d4 offers a +4 Da shift, which may be less optimal depending on the specific m/z range and resolution of the MS instrument [2].

Mass Spectrometry LC-MS/MS Internal Standard

Kinetic Isotope Effects: Altered Reaction Rates for Mechanistic Probing

The substitution of hydrogen with deuterium at specific ring positions in Imidazole-d3 can alter reaction kinetics, a phenomenon quantified by the kinetic isotope effect (KIE). While a specific KIE value for Imidazole-d3 in a defined reaction was not identified in the search results, the class-level principle is well-established: deuterium substitution slows reactions involving carbon-deuterium (C-D) bond cleavage compared to carbon-hydrogen (C-H) bond cleavage. For instance, in the presence of imidazole, the DVmax value for a nitroalkane oxidase reaction increased, demonstrating that imidazole can make the C-H bond cleavage step fully rate-limiting [1]. This principle allows Imidazole-d3 to serve as a mechanistic probe to identify rate-determining steps in imidazole-dependent reactions.

Mechanistic Studies Kinetic Isotope Effect Catalysis

NMR Spectroscopy: Simplified ¹H NMR Spectra for Enhanced Structural Analysis

Deuteration at the 2, 4, and 5 positions of Imidazole-d3 eliminates proton signals at these sites in ¹H NMR spectra, resulting in a simplified spectrum with only the N-H proton signal. This reduces spectral crowding and allows for unambiguous assignment and integration of the N-H proton . In contrast, the ¹H NMR spectrum of unlabeled imidazole displays complex multiplets for the three ring protons, which can overlap with other signals in a mixture [1]. While Imidazole-d4 eliminates all proton signals, including the N-H, Imidazole-d3 retains the N-H signal as a valuable internal reference or probe for hydrogen bonding studies.

NMR Spectroscopy Structural Elucidation Deuterium Labeling

Isotopic Purity: >98 atom % D for High-Fidelity Quantitative Assays

High isotopic purity is a critical quality attribute for a deuterated internal standard, as the presence of unlabeled (d0) or under-deuterated (d1, d2) species can compromise quantification accuracy. For deuterated imidazole analogs, an isotopic purity of ≥98 atom % D is the industry benchmark for reliable analytical performance [1]. Imidazole-d3 from reputable vendors typically meets this specification , ensuring minimal contribution of the internal standard to the analyte's mass channel. Lower isotopic purity would introduce systematic error in isotope dilution calculations, requiring complex correction algorithms [1].

Isotopic Purity Quality Control LC-MS/MS

Biological Activity: Retention of Imidazole's Pharmacological Profile for Use as a Tracer

Imidazole-d3 is reported to inhibit cyclin-dependent kinases (CDKs) in human cancer cells, leading to apoptosis and decreased tumor growth . The unlabeled imidazole scaffold is a well-established pharmacophore for kinase inhibitors and antifungal agents . Deuterium substitution is not expected to significantly alter this biological activity, making Imidazole-d3 a suitable tracer for studying the in vitro and in vivo behavior of imidazole-based compounds. This is a class-level inference: deuterated internal standards are selected precisely because their biological and physicochemical properties closely mimic those of the unlabeled analyte.

Kinase Inhibition Antifungal Activity Tracer Studies

Proton Dynamics: Specific Labeling Pattern for Material Science Studies

Imidazole-d3, with deuterium selectively placed on the carbon ring (C2, C4, C5) but not on the nitrogen (N1), is a specialized tool for investigating proton conduction mechanisms. In a study of poly(vinylphosphonic acid)–imidazole composites, Imidazole-d3 was synthesized specifically to probe the rotational dynamics of the imidazole ring, which is a key component of the Grotthuss proton-hopping mechanism [1]. The C-D bonds serve as non-exchangeable, motion-sensitive probes in solid-state ²H NMR, while the N-H proton remains active for conduction and hydrogen bonding. This specific labeling pattern allows researchers to decouple different molecular motions and quantify their contribution to proton conductivity, which is not possible with unlabeled imidazole or perdeuterated Imidazole-d4 [1].

Proton Conduction Polymer Composites ²H NMR

Key Application Scenarios for Imidazole-d3 in Analytical and Mechanistic Research


LC-MS/MS Quantification of Imidazole-Containing Analytes in Complex Biological Matrices

Imidazole-d3 serves as the optimal internal standard for the precise quantification of imidazole, histidine, and other imidazole-containing analytes in plasma, urine, or tissue extracts. Its +3 Da mass shift ensures chromatographic co-elution with the analyte while providing unambiguous mass discrimination, correcting for matrix effects and ion suppression in ESI or APCI sources [1].

Mechanistic Elucidation of C-H Bond Cleavage in Enzymatic and Catalytic Cycles

The selective deuteration of the imidazole ring enables the measurement of kinetic isotope effects (KIE), allowing researchers to identify whether C-H bond cleavage at the 2, 4, or 5 position is a rate-limiting step in enzyme mechanisms or organocatalytic reactions. This is a direct application of the class-level KIE principle, where a kH/kD > 1 provides quantitative evidence for a kinetic role of the imidazole ring [2].

Probing Molecular Motion and Proton Conduction in Polymer Electrolyte Membranes

In materials science, Imidazole-d3 is specifically used in solid-state ²H NMR studies to investigate the reorientational dynamics of imidazole molecules in proton-conducting polymer composites. The selective deuteration at the carbon ring positions, leaving the N-H proton intact, is essential for isolating the ring's rotational motion from proton exchange processes, a differentiation that is not possible with Imidazole-d4 [3].

Simplifying ¹H NMR Spectra for Studying Hydrogen Bonding and Molecular Interactions

Imidazole-d3 is used to reduce spectral complexity in ¹H NMR experiments focused on the imidazole N-H proton. By eliminating the ring proton signals, it provides a clean, easily integrable N-H signal that can be used to monitor hydrogen bonding, proton transfer, or exchange kinetics in solution .

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